2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole
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Overview
Description
2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as transition metals, and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways and cellular processes, leading to its therapeutic effects. For example, it may inhibit certain kinases or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and are investigated for their therapeutic potential
Imidazo[1,2-a]pyridine derivatives: These compounds also feature a fused heterocyclic structure and are used in medicinal chemistry
Uniqueness
2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole is unique due to its specific combination of heterocyclic structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-imidazo[1,2-b]pyridazin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-19(15-7-8-17-20-9-11-24(17)22-15)23-10-3-4-13(12-23)18-21-14-5-1-2-6-16(14)26-18/h1-2,5-9,11,13H,3-4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRHZDEYGZOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3C=CN=C3C=C2)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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